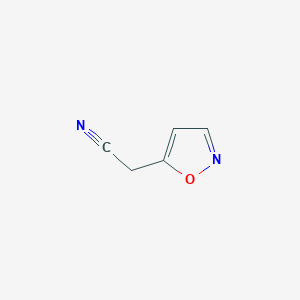
6-Méthylnicotinamide
Vue d'ensemble
Description
6-Methylnicotinamide is an organic compound with the chemical formula C₇H₈N₂O. It belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. This compound is known for its various applications in the field of pharmaceuticals and organic synthesis .
Applications De Recherche Scientifique
6-Methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
Target of Action
6-Methylnicotinamide (6-MNA) is a derivative of nicotinamide, an endogenous metabolite . It is involved in multiple important biochemical reactions in the human body .
Mode of Action
It is known that it participates in the formation of nad and nadp , which play vital roles in cellular respiration and glucose metabolism. These coenzymes are involved in redox reactions, carrying electrons from one reaction to another. The reduction (gain of electrons) of NAD and NADP is crucial in many metabolic processes.
Biochemical Pathways
6-MNA is involved in the metabolic pathways related to the metabolism of NAD and NADP . These coenzymes are essential in the redox reactions in the body, particularly in the metabolic pathways of glucose, fatty acids, and amino acids. They play a critical role in the generation of ATP, the main energy currency of the cell.
Pharmacokinetics
It is known that 6-mna is an endogenous metabolite, suggesting that it is likely to be well-absorbed and distributed in the body . It is also known to be excreted in the urine .
Result of Action
The primary result of 6-MNA’s action is its involvement in the formation of NAD and NADP, contributing to cellular energy metabolism . A sudden increase of 6-mna in the acute stages of intracerebral hemorrhage (ich) has been reported to exacerbate neurological damages .
Action Environment
The action of 6-MNA can be influenced by various environmental factors. For instance, the levels of 6-MNA can be affected by the nutritional status of the individual, particularly the intake of Vitamin B3, as 6-MNA is a metabolite of this vitamin . Furthermore, certain pathological conditions, such as intracerebral hemorrhage, can cause a sudden increase in 6-MNA levels, leading to exacerbated neurological damage .
Analyse Biochimique
Biochemical Properties
6-Methylnicotinamide is a member of the vitamin B3 family and participates in numerous important biochemical reactions . It acts as a crucial coenzyme involved in the process of cellular energy metabolism, contributing to the formation of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate). These coenzymes play vital roles in human respiratory function and glucose metabolism .
Cellular Effects
In the acute stages of intracerebral hemorrhage, a sudden increase in 6-Methylnicotinamide can exacerbate neurological damage . High levels of 6-Methylnicotinamide can alter cellular NAM and SAM levels, affecting NAD±dependent redox reactions, signaling pathways, and remodeling cellular epigenetic states .
Molecular Mechanism
6-Methylnicotinamide, as a derivative of nicotinamide, is involved in the NAD salvage pathway. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD .
Temporal Effects in Laboratory Settings
The aerosol transfer efficiency of 6-Methylnicotinamide was found to be similar to that of nicotine in laboratory settings . Archival pharmacological data indicates that 6-Methylnicotinamide is similar in potency and binding affinity to that of nicotine in in vivo and ex vivo models .
Dosage Effects in Animal Models
In animal models, the administration of nicotinamide mononucleotide (NMN), a precursor of NAD+, has been shown to alleviate or even reverse age-related conditions by stimulating NAD+ metabolism
Metabolic Pathways
6-Methylnicotinamide is involved in the NAD salvage pathway, a critical metabolic pathway in mammals. This pathway is responsible for the conversion of nicotinamide into NAD+, an essential coenzyme for various critical cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylnicotinamide can be synthesized through the methylation of nicotinic acid. The process involves the following steps:
Esterification: Nicotinic acid is mixed with an alcohol solvent and the pH is adjusted to less than or equal to 1. The reaction temperature is maintained at 80-100°C to obtain 6-methylnicotinic acid ester.
Amidation: The ester is then reacted with ammonia or an amine under controlled conditions to form 6-Methylnicotinamide
Industrial Production Methods
In industrial settings, the production of 6-Methylnicotinamide involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
Oxidation: 6-Methylpyridine-3-carboxylic acid.
Reduction: 6-Methylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A precursor to 6-Methylnicotinamide, involved in similar metabolic pathways.
1-Methylnicotinamide: Another methylated derivative of nicotinamide with distinct biological activities.
6-Methylnicotine: A structurally similar compound with different pharmacological properties
Uniqueness
6-Methylnicotinamide is unique due to its specific methylation at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties. Its ability to modulate various metabolic and signaling pathways makes it a compound of interest in both basic and applied research .
Propriétés
IUPAC Name |
6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXDURUAYOKSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219877 | |
| Record name | 6-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-22-1 | |
| Record name | 6-Methylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6960-22-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)
![1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127928.png)
